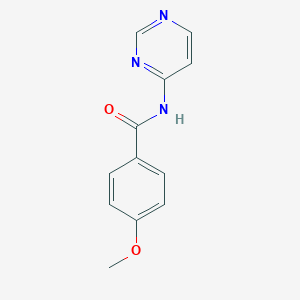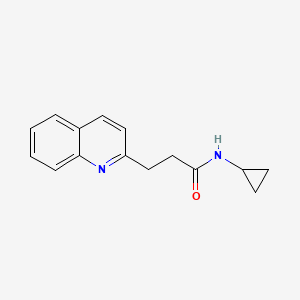
N-cyclopropyl-3-quinolin-2-ylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-3-quinolin-2-ylpropanamide, also known as CPQP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. CPQP belongs to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-3-quinolin-2-ylpropanamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, in cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their interaction with other amyloid-beta peptides.
Biochemical and Physiological Effects
N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of various signaling pathways. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to induce apoptosis in cancer cells by activating various pro-apoptotic proteins and inhibiting anti-apoptotic proteins. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides by modulating the conformational changes of the peptides.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its potent biological activity, its relative ease of synthesis, and its potential therapeutic applications in various diseases. The limitations of using N-cyclopropyl-3-quinolin-2-ylpropanamide in lab experiments include its relatively low solubility in water, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Orientations Futures
There are several future directions for the research on N-cyclopropyl-3-quinolin-2-ylpropanamide, including the optimization of its chemical structure to enhance its biological activity and selectivity, the development of novel drug delivery systems to improve its bioavailability and pharmacokinetics, and the evaluation of its efficacy and safety in preclinical and clinical studies. Additionally, the potential applications of N-cyclopropyl-3-quinolin-2-ylpropanamide in other diseases, such as viral infections and autoimmune diseases, should be explored in future research.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-3-quinolin-2-ylpropanamide involves the reaction of 2-amino-3-cyclopropylquinoline with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain N-cyclopropyl-3-quinolin-2-ylpropanamide in high yield and purity.
Applications De Recherche Scientifique
N-cyclopropyl-3-quinolin-2-ylpropanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. In Alzheimer's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of the disease. In Parkinson's disease research, N-cyclopropyl-3-quinolin-2-ylpropanamide has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
Propriétés
IUPAC Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c18-15(17-13-7-8-13)10-9-12-6-5-11-3-1-2-4-14(11)16-12/h1-6,13H,7-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEHQQCSVIWHJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CCC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-3-quinolin-2-ylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

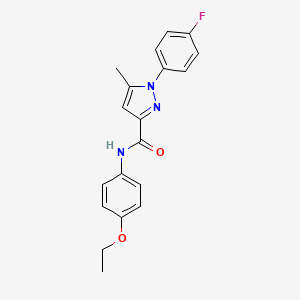
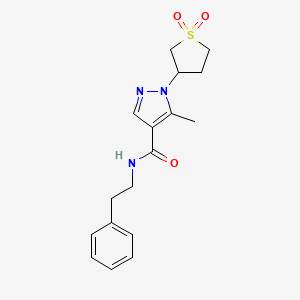
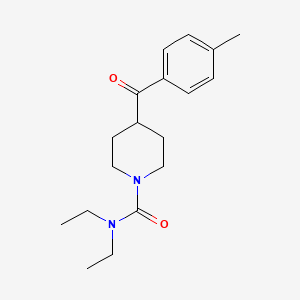
![1-[4-[(2-Methoxyphenyl)methyl]piperazin-1-yl]butan-1-one](/img/structure/B6638678.png)
![N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]acetamide](/img/structure/B6638680.png)
![2-methyl-N-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]propanamide](/img/structure/B6638684.png)
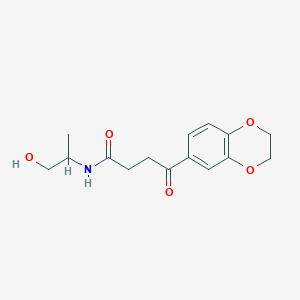
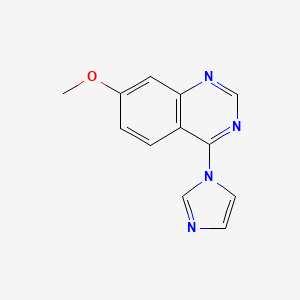
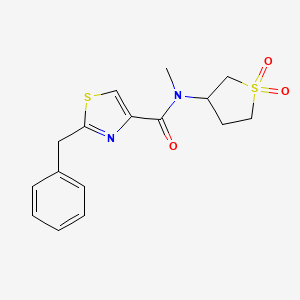
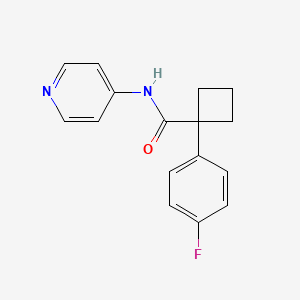
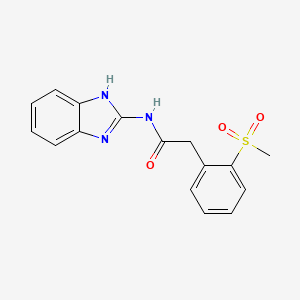
![N-[3-(benzylmethylamino)propyl]-4-trifluoromethylbenzamide](/img/structure/B6638714.png)
![Cyclopropyl-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone](/img/structure/B6638717.png)
